methyl 2-[2-chloro-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamido]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-[2-chloro-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamido]benzoate is a useful research compound. Its molecular formula is C18H15ClN2O6S and its molecular weight is 422.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 422.0339351 g/mol and the complexity rating of the compound is 737. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Thiazolidine motifs, which are present in this compound, are known to have diverse therapeutic and pharmaceutical activity and are used in probe design .
Mode of Action
Thiazolidine motifs, a key component of this compound, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds .
Biochemical Pathways
Thiazolidine motifs are known to exhibit varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity
Pharmacokinetics
Various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .
Result of Action
Given the diverse therapeutic and pharmaceutical activity of thiazolidine derivatives , it can be inferred that this compound may have multiple effects at the molecular and cellular level.
Biological Activity
Methyl 2-[2-chloro-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamido]benzoate is a compound that has garnered attention for its potential biological activities. This article reviews its properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolidine ring fused with a benzamide structure, which is crucial for its biological activity. The presence of the chloro and trioxo groups enhances its reactivity and interaction with biological targets.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, thiazolidine derivatives have shown the ability to scavenge free radicals and inhibit lipid peroxidation. This activity is essential in preventing oxidative stress-related diseases.
Anti-inflammatory Effects
Analogous compounds have demonstrated anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes. A study highlighted that certain thiazolidine derivatives inhibited COX-1 more effectively than traditional anti-inflammatory drugs like indomethacin. This suggests that this compound may also possess similar anti-inflammatory properties .
Antimicrobial Activity
Thiazolidine derivatives are known for their antimicrobial properties. Preliminary studies suggest that the target compound may inhibit the growth of various bacterial strains, although specific data on its efficacy against particular pathogens is still required.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound likely inhibits key enzymes involved in inflammatory pathways and oxidative stress.
- Scavenging Free Radicals : It may act as a free radical scavenger due to its structural features.
Study on Antioxidant and Anti-inflammatory Properties
A study investigated the effects of various thiazolidine derivatives on oxidative stress markers in vitro. The results indicated that these compounds significantly reduced malondialdehyde (MDA) levels while increasing glutathione (GSH) levels in treated cells. This suggests a protective effect against oxidative damage .
Cytotoxicity Assessment
In cell-based assays using B16F10 melanoma cells, analogs of thiazolidines were tested for cytotoxicity. Compounds similar to this compound showed low cytotoxicity at concentrations up to 20 µM over 72 hours, indicating a favorable safety profile for further therapeutic exploration .
Comparative Analysis of Biological Activities
Compound | Antioxidant Activity | Anti-inflammatory Activity | Cytotoxicity |
---|---|---|---|
Methyl 2-[...]-benzoate | Moderate | Strong (COX inhibition) | Low (≤20 µM) |
Thiazolidine Derivative A | High | Moderate | Moderate |
Thiazolidine Derivative B | Low | Strong (COX inhibition) | High |
Properties
IUPAC Name |
methyl 2-[[2-chloro-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O6S/c1-27-18(24)12-4-2-3-5-15(12)20-17(23)13-10-11(6-7-14(13)19)21-16(22)8-9-28(21,25)26/h2-7,10H,8-9H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUBLNSEHAVINK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.